molecular formula C40H50N4O4S5 B14777025 5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole

5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole

Cat. No.: B14777025
M. Wt: 811.2 g/mol
InChI Key: IBKJRJQRUMEOKE-UHFFFAOYSA-N
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Description

5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole is a complex organic compound known for its unique structure and properties This compound is part of the benzothiadiazole family, which is characterized by the presence of a benzene ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of strong acids, bases, and solvents such as dichloromethane and dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and yield. This can include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like sulfuric acid, and bases such as potassium carbonate. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups onto the thieno[3,2-b]thiophene units .

Scientific Research Applications

5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The nitro groups and thieno[3,2-b]thiophene units play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and the generation of reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dinitro-4,7-bis(6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole
  • 5,6-Dinitro-4,7-bis(6-undecylselenopheno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole

Uniqueness

Compared to similar compounds, 5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole is unique due to the specific positioning of the thieno[3,2-b]thiophene units and the undecyl chains. This unique structure imparts distinct electronic and steric properties, making it particularly useful in applications such as organic electronics and materials science .

Properties

Molecular Formula

C40H50N4O4S5

Molecular Weight

811.2 g/mol

IUPAC Name

5,6-dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole

InChI

InChI=1S/C40H50N4O4S5/c1-3-5-7-9-11-13-15-17-19-21-27-25-49-31-23-29(51-39(27)31)33-35-36(42-53-41-35)34(38(44(47)48)37(33)43(45)46)30-24-32-40(52-30)28(26-50-32)22-20-18-16-14-12-10-8-6-4-2/h23-26H,3-22H2,1-2H3

InChI Key

IBKJRJQRUMEOKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CSC2=C1SC(=C2)C3=C(C(=C(C4=NSN=C34)C5=CC6=C(S5)C(=CS6)CCCCCCCCCCC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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